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Compound of Interest

Compound Name: NPD10084

Cat. No.: B2864983

Das NLRP3-Inflammasom ist ein intrazellularer Multiproteinkomplex, der eine entscheidende
Rolle in der angeborenen Immunantwort spielt. Seine fehlgeleitete Aktivierung wird mit einer
Vielzahl von entzindlichen Erkrankungen in Verbindung gebracht, was es zu einem attraktiven
Ziel fur die Entwicklung von Therapeutika macht.[1] Dieser Leitfaden bietet einen objektiven
Vergleich der Leistung von drei wichtigen niedermolekularen Inhibitoren des NLRP3-
Inflammasoms: MCC950, Dapansutril und CY-09, unterstitzt durch experimentelle Daten.

Leistungsvergleichsdaten

Die folgende Tabelle fasst die wichtigsten quantitativen Leistungsdaten fur MCC950,
Dapansutril und CY-09 zusammen. Die Daten stammen aus In-vitro-Assays, die die Hemmung
der NLRP3-Aktivierung messen.
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Parameter

MCC950

Dapansutril
(OLT1177)

CY-09

Wirkmechanismus

Direkte Hemmung der
NLRP3-ATPase-
Aktivitat durch
Bindung an das
NACHT-Doménen-
Walker-B-Motiv,
wodurch die
Konformationsénderu
ng und
Oligomerisierung von
NLRP3 verhindert
wird.[2][3]

Hemmt die NLRP3-
ATPase-Aktivitat und
verhindert die
Interaktion von
NLRP3 mit ASC, was
die Assemblierung
des Inflammasoms
blockiert.[4][5][6]

Bindet direkt an die
ATP-Bindungsstelle
der NLRP3-NACHT-
Doméne (Walker-A-
Motiv) und hemmt die
ATPase-Aktivitat, was
die Assemblierung
und Aktivierung des
Inflammasoms
unterdrickt.[7][8]

ICso (IL-1B-

Freisetzung)

7,5 nM (in Maus-
BMDMs)[2], 8,1 nM (in
menschlichen MDMS)

[2]

~1 uM (in J774-
Makrophagen)[5],
hemmt die IL-13-
Freisetzung in
menschlichen
Monozyten von
CAPS-Patienten um
84 %[9]

6 uM (in Maus-
BMDMs)[5]

Selektivitat

Selektiv fir NLRP3;
keine Wirkung auf die
Inflammasomen AIM2,
NLRC4 oder NLRP1.
[10]

Selektiver NLRP3-
Inflammasom-
Inhibitor.[11]

Spezifischer Inhibitor
fur das NLRP3-
Inflammasom; keine
Wirkung auf die
Inflammasomen AIM2
oder NLRCA4.[12]

Orale Bioverfugbarkeit

Ja[11]

Nicht explizit
angegeben, aber in
In-vivo-Mausmodellen

wirksam.[13]

Klinische Entwicklung

Die klinische Phase-II-
Studie wurde

aufgrund von

In Phase-II/1lI-Studien

fur Gichtanfalle und

Praklinische
Entwicklung.
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Lebertoxizitat andere entziindliche
eingestellt.[14] Erkrankungen.[15][16]

BMDMs: aus Knochenmark gewonnene Makrophagen; MDMs: aus Monozyten gewonnene
Makrophagen; CAPS: Cryopyrin-assoziierte periodische Syndrome.

Signalisierungsweg des NLRP3-Inflammasoms

Der folgende Signalweg illustriert die kanonische Aktivierung des NLRP3-Inflammasoms und

die Angriffspunkte der hier verglichenen Inhibitoren.
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Abbildung 1: Vereinfachter Signalweg der NLRP3-Inflammasom-Aktivierung und Angriffspunkte
der Inhibitoren.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die wichtigsten Methoden zur Bewertung der
Wirksamkeit von NLRP3-Inhibitoren.

1. In-vitro-Hemmung der IL-1B3-Freisetzung in Makrophagen

Dieses Protokoll ist der Goldstandard zur Messung der direkten hemmenden Wirkung einer
Verbindung auf die NLRP3-Aktivierung.

o Zellkultur: Aus Knochenmark gewonnene Makrophagen (BMDMs) von Mausen oder
menschliche periphere mononukleare Blutzellen (PBMCs), die zu Makrophagen differenziert
wurden, werden in geeigneten Medien kultiviert.

e Priming (Signal 1): Die Zellen werden fir 3-4 Stunden mit Lipopolysaccharid (LPS; 1 pg/ml)
vorinkubiert. Dies ahmt die erste Stufe der Inflammasom-Aktivierung nach, indem es die
Transkription von NLRP3 und pro-IL-13 hochreguliert.

« Inhibitor-Behandlung: Die Zellen werden fir 30-60 Minuten mit verschiedenen
Konzentrationen des zu testenden Inhibitors (z. B. MCC950, Dapansutril, CY-09) oder einem
Vehikel (DMSO) behandelt.

 Aktivierung (Signal 2): Die NLRP3-Aktivierung wird durch Zugabe eines spezifischen
Stimulus wie ATP (5 mM fir 45 Minuten) oder Nigericin (10 uM fir 60 Minuten) induziert.
Diese Stimuli verursachen einen Kalium-Efflux, ein gemeinsames Signal fur die NLRP3-
Aktivierung.

¢ Probenentnahme und Analyse: Die Zellkulturtiberstande werden gesammelt. Die
Konzentration des freigesetzten, reifen IL-13 wird mittels Enzyme-linked Immunosorbent
Assay (ELISA) quantifiziert.

o Datenauswertung: Die prozentuale Hemmung der IL-13-Freisetzung wird fur jede
Inhibitorkonzentration im Vergleich zur Vehikelkontrolle berechnet. Aus diesen Daten wird die
halbmaximale Hemmkonzentration (ICso) bestimmt.
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2. ASC-Oligomerisierungs-Assay (ASC-Speck-Bildung)

Dieses bildgebungsbasierte Verfahren visualisiert die Assemblierung des Inflammasoms.

Zellmodell: Es werden unsterbliche Makrophagenlinien verwendet, die stabil ein mit einem
fluoreszierenden Protein markiertes ASC-Fusionsprotein (z. B. ASC-Cerulean) exprimieren.

o Versuchsablauf: Die Zellen werden wie im obigen Protokoll geprimt, mit dem Inhibitor
behandelt und mit einem NLRP3-Stimulus aktiviert.

o Mikroskopie: Die Zellen werden mittels Fluoreszenzmikroskopie abgebildet. Bei der
Aktivierung des Inflammasoms oligomerisiert ASC und bildet einen grof3en
zytoplasmatischen Punkt, der als ,ASC-Speck" bezeichnet wird.

e Quantifizierung: Die Anzahl der Zellen, die einen ASC-Speck enthalten, wird in jedem
Behandlungszustand gezahlt. Ein wirksamer Inhibitor reduziert die Anzahl der Zellen mit
ASC-Specks.[10]
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Abbildung 2: Arbeitsablauf des ASC-Oligomerisierungs-Assays (ASC-Speck-Bildung).

3. In-vivo-Modell der Peritonitis

Dieses Modell bewertet die Wirksamkeit eines Inhibitors in einem lebenden Organismus.
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Tiermodell: Es werden C57BL/6-Mause verwendet.

Inhibitor-Verabreichung: Der Inhibitor (z. B. MCC950) wird den Mé&usen oral oder
intraperitoneal (i.p.) verabreicht.

Induktion der Peritonitis: Eine Stunde nach der Verabreichung des Inhibitors wird eine sterile
Peritonitis durch i.p. Injektion von LPS (zur Vorbereitung) gefolgt von einer i.p. Injektion von
ATP (zur Aktivierung) induziert.

Probenentnahme: Nach einer festgelegten Zeit (z. B. 1-2 Stunden) werden die Mause
eingeschlafert und die Peritonealhdhle wird mit PBS gespluilt, um die Peritonealfllissigkeit zu
sammeln.

Analyse: Die Konzentration von IL-1[3 in der Peritonealflissigkeit wird mittels ELISA
gemessen. Die Infiltration von Entztiindungszellen (z. B. Neutrophilen) wird
durchflusszytometrisch analysiert.

Ergebnis: Ein wirksamer Inhibitor reduziert signifikant die IL-13-Spiegel und die Infiltration
von Entzindungszellen in der Peritonealflissigkeit im Vergleich zu mit Vehikel behandelten
Tieren.

Zusammenfassung und Ausblick

MCC950 ist ein hochpotenter und spezifischer NLRP3-Inhibitor, der als wertvolles
Forschungswerkzeug dient. Seine klinische Entwicklung wurde jedoch aufgrund von
Sicherheitsbedenken (Hepatotoxizitat) eingestellt.[14]

Dapansutril (OLT1177) ist ein oral bioverfugbarer, selektiver NLRP3-Inhibitor, der in
klinischen Studien fir entziindliche Erkrankungen wie Gicht vielversprechende Ergebnisse in
Bezug auf Sicherheit und Wirksamkeit gezeigt hat.[17][18]

CY-09 ist ein weiterer spezifischer, direkter NLRP3-Inhibitor, der sich in praklinischen
Modellen als wirksam erwiesen hat.[8][13] Er bindet an eine andere Stelle der NLRP3-
ATPase als MCC950, was alternative Ansatze fur das Design von Inhibitoren aufzeigt.

Die direkte Hemmung des NLRP3-Inflammasoms stellt eine vielversprechende

Therapiestrategie fur eine Vielzahl von entziindlichen Erkrankungen dar. Wahrend friihe
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Inhibitoren wie MCC950 den Weg geebnet haben, zeigen neuere Verbindungen wie
Dapansutril das Potenzial, diese Strategie sicher in die klinische Praxis zu tUberfuhren. Die
fortgesetzte Forschung und Entwicklung in diesem Bereich ist entscheidend, um die nachste
Generation von NLRP3-Inhibitoren mit optimierter Wirksamkeit und Sicherheit zu entwickeln.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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